Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a pyrazole ring, which is significant in various biological activities, and a tetrahydro-2H-pyran moiety that may enhance its pharmacological properties.
The compound can be synthesized through various chemical reactions involving starting materials such as ethyl 3-amino-1H-pyrazole-4-carboxylate and tetrahydro-2H-pyran derivatives. Notable synthetic routes have been documented in patents and scientific literature, illustrating its preparation and characterization methods .
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate is classified as a heterocyclic compound due to its incorporation of nitrogen atoms in the pyrazole ring. It falls under the category of carboxylate esters, which are known for their diverse reactivity and biological significance.
The synthesis of ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate typically involves several key steps:
The synthesis may utilize various bases such as potassium carbonate or potassium phosphate tribasic to promote the reaction. The process typically involves heating the reaction mixture to temperatures around 80 °C and may require purification steps such as flash column chromatography to isolate the final product .
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate has a molecular formula of . Its structure includes:
The compound's InChI code is 1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2
, and it has a molecular weight of approximately 320.15 g/mol .
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity .
The biological activity of ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole-4-carboxylate is primarily attributed to its interaction with specific biological targets, potentially affecting enzymatic pathways or receptor interactions.
While specific mechanisms for this compound may not be fully elucidated, similar compounds have been shown to exhibit anti-tumor activity through inhibition of protein arginine methyltransferases, suggesting potential therapeutic applications .
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole-4-carboxylate is typically characterized as a colorless or pale yellow oil or solid, depending on its purity and formulation.
The compound is expected to be soluble in organic solvents such as dichloromethane and ethanol but may have limited solubility in water due to its hydrophobic tetrahydropyran component. Its stability can vary depending on environmental conditions such as light and temperature.
Relevant data indicate that the compound has a high yield during synthesis (up to 91%) when optimized conditions are applied .
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole-4-carboxylate has potential applications in:
Regioselective iodination at the C3 position of pyrazole rings is critical for generating the pharmacologically relevant isomer ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (CAS 1190060-37-7). This specificity is achieved through protective group steering and electronic directing effects. The tetrahydro-2H-pyran-2-yl (THP) group at N1 electronically deactivates the C5 position while leaving C3 susceptible to electrophilic attack. Iodination using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C yields >98% purity with complete C3 regioselectivity, as confirmed by SMILES notation (O=C(OCC)C1=CN(C2OCCCC2)N=C1I) [1] [4].
Alternative iodination at C4 produces a distinct regioisomer (ethyl 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate, CID 169494770), demonstrating how minor positional changes alter molecular descriptors [2]. The C3-iodo isomer’s synthetic utility stems from its enhanced reactivity in cross-coupling reactions, facilitated by the electron-withdrawing carboxylate group adjacent to iodine.
Table 1: Regioisomeric Iodinated Pyrazole Derivatives
Compound Name | CAS Number | Iodine Position | SMILES Notation |
---|---|---|---|
Ethyl 3-iodo-1-(THP)-1H-pyrazole-4-carboxylate | 1190060-37-7 | C3 | O=C(OCC)C1=CN(C2OCCCC2)N=C1I |
Ethyl 4-iodo-1-(THP)-1H-pyrazole-3-carboxylate | Not Provided | C4 | COC(=O)C1=NN(C2CCCCCO2)C=C1I |
3-Iodo-1-(THP)-1H-pyrazole-4-carbaldehyde | 1627924-19-9 | C3 | O=CC1=CN(C2CCCCO2)N=C1I |
The THP group serves as an acid-labile protecting moiety for pyrazole nitrogen, enabling chemoselective modifications at C3/C4 positions. Its stability under basic and nucleophilic conditions allows sequential transformations—iodination, carboxylation, or cross-coupling—without deprotection. Crucially, THP reduces ring lipophilicity (logP reduction: ~1.5 units compared to unsubstituted analogs), enhancing solubility during synthesis [3] [6].
Deprotection occurs under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in ethanol) without disrupting the ester or iodo functionalities. This temporary protection is vital for synthesizing 3-iodopyrazole-4-carboxylate building blocks for cannabinoid receptor ligands, where the THP group prevents unwanted N-alkylation [3]. Post-synthesis, THP removal regenerates the NH-pyrazole, enabling further functionalization, as demonstrated in CB1 receptor antagonist development [3].
Iron triflimide catalysis ([Fe][NTf₂]) enables electrophilic iodination at low catalyst loadings (2.5–5 mol%). This system activates NIS via super-Lewis acid formation, achieving full conversion in 5 hours at 40°C—significantly faster than uncatalyzed reactions (22 hours). Copper(I) iodide co-catalysis (10 mol%) with N,N′-dimethylethylenediamine (DMEDA) then facilitates intramolecular C–N coupling for fused heterocycles, though it also stabilizes aryl-iodide bonds in pyrazoles [6].
Alternative palladium-free systems using iron/copper synergism avoid precious metals and tolerate diverse functional groups (esters, ethers). For example, the one-pot iodination/cyclization of N-tosyl phenylethylamines reaches 93% yield under these conditions [6]. This catalytic efficiency extends to pyrazole iodination, where Cu(I) suppresses unwanted Heck-type deiodination.
Table 2: Catalytic Systems for Pyrazole Iodination
Catalytic System | Additives | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
FeCl₃/[BMIM]NTf₂ (2.5 mol%) | NIS | 40 | 5 | >95 | High regioselectivity |
None (uncatalyzed) | NIS | 40 | 22 | 85 | No catalyst cost |
CuI/DMEDA (10 mol%) | K₂CO₃ | 150 | 12 | 65–79 | Prevents dehalogenation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: